N-Chlorosaccharin

Catalog No.
S1510773
CAS No.
14070-51-0
M.F
C7H4ClNO3S
M. Wt
217.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Chlorosaccharin

CAS Number

14070-51-0

Product Name

N-Chlorosaccharin

IUPAC Name

2-chloro-1,1-dioxo-1,2-benzothiazol-3-one

Molecular Formula

C7H4ClNO3S

Molecular Weight

217.63 g/mol

InChI

InChI=1S/C7H4ClNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H

InChI Key

VKWMGUNWDFIWNW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Cl

The exact mass of the compound N-Chlorosaccharin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Chlorosaccharin (NCSA) is a highly stable, crystalline electrophilic chlorinating and oxidizing agent widely utilized in advanced organic synthesis. Characterized by the strongly electron-withdrawing sulfonyl group adjacent to the imide nitrogen, it serves as an exceptionally potent source of positive chlorine (Cl+). From a procurement perspective, NCSA offers excellent solubility in common organic solvents such as dichloromethane, chloroform, and acetonitrile, while remaining stable under dry conditions. It is primarily procured for the functionalization of complex, sensitive substrates—including the chlorination of deactivated aromatic rings, chloroamidation of alkenes, and visible-light photocatalytic transformations—where standard generic reagents lack the necessary reactivity or selectivity .

Buyers often default to N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) as generic, low-cost chlorinating agents. However, substituting N-Chlorosaccharin with NCS frequently introduces severe downstream processing bottlenecks and reactivity failures. Thermodynamically, NCS lacks the electrophilic strength required to efficiently chlorinate deactivated or electron-poor substrates, often necessitating harsh conditions that degrade sensitive functional groups [2]. More critically for process scale-up, the byproduct of NCS (succinimide) is highly soluble in organic phases, making it notoriously difficult to separate from the target product without extensive chromatography. In contrast, NCSA leaves behind saccharin, which precipitates out of most organic solvents post-reaction, allowing for rapid, low-cost purification via simple filtration[1]. Consequently, substituting NCSA with NCS increases solvent waste, labor costs, and purification-related yield losses.

Downstream Purification Efficiency and Byproduct Recovery

A critical procurement differentiator for N-Chlorosaccharin is its impact on downstream processability. In comparative studies of C3-chlorination of quinoxalin-2(1H)-ones, the use of NCS resulted in a succinimide byproduct that remained highly soluble in the organic phase, severely complicating product isolation. Conversely, utilizing NCSA resulted in the rapid precipitation of saccharin as a solid post-reaction. This allowed for the nearly quantitative removal of the byproduct via simple filtration, achieving an 80% recovery yield of the saccharin, which can then be recycled [1].

Evidence DimensionByproduct separation method and recovery yield
Target Compound DataN-Chlorosaccharin: Saccharin byproduct precipitates, enabling simple filtration (80% recovery)
Comparator Or BaselineN-Chlorosuccinimide (NCS): Succinimide byproduct remains soluble in organic phase, requiring complex separation
Quantified DifferenceEliminates chromatographic purification steps; enables 80% solid byproduct recovery
ConditionsVisible-light mediated C3-chlorination in organic solvent at room temperature

Eliminating chromatographic purification in favor of simple filtration drastically reduces solvent consumption and labor costs during industrial scale-up.

Electrophilic Strength and Chlorine Potential

The structural inclusion of a strongly electron-withdrawing sulfonyl group in the saccharin ring makes N-Chlorosaccharin a significantly more powerful chlorinating agent than standard N-chloroimides. Quantitative thermodynamic profiling demonstrates that NCSA possesses a very low chlorine potential (pKcb = 4.85 at 25 °C). This low pKcb value indicates a much higher propensity to release positive chlorine (Cl+) compared to N-chlorosuccinimide (NCS) or chloramine-T [1]. This enhanced electrophilicity is strictly required when attempting to chlorinate deactivated aromatic systems that remain inert to NCS under standard conditions.

Evidence DimensionChlorine potential (pKcb) as a measure of electrophilicity
Target Compound DataN-Chlorosaccharin: pKcb = 4.85 at 25 °C
Comparator Or BaselineGeneric N-chloroimides (e.g., NCS, Chloramine-T): Higher pKcb values (weaker positive chlorine release)
Quantified DifferenceSignificantly lower pKcb, indicating superior thermodynamic driving force for Cl+ transfer
ConditionsAqueous/organic solvent systems at 25 °C

Procuring NCSA allows chemists to successfully chlorinate electron-poor or deactivated substrates without resorting to harsh, high-temperature pressurized conditions.

Product Yield in Sensitive Radical-Mediated Functionalization

In advanced synthetic methodologies, the premature decomposition of generic halogenating agents often leads to poor material efficiency. During the regioselective α-amination of ethers using lithium tert-butoxide, the use of N-chlorosuccinimide (NCS) provided the target product in a low 20% yield due to competing decomposition pathways and inferior radical stability. Under the exact same protocol, N-Chlorosaccharin maintained its structural integrity and controlled reactivity, delivering the functionalized product in a 63% isolated yield [1]. This demonstrates a superior stability-reactivity balance for complex functionalizations.

Evidence DimensionIsolated product yield in α-amination of ethers
Target Compound DataN-Chlorosaccharin: 63% isolated yield
Comparator Or BaselineN-Chlorosuccinimide (NCS): 20% isolated yield
Quantified Difference+43% absolute increase in target product yield
ConditionsReaction with lithium tert-butoxide in tetrahydrofuran (THF) at room temperature

Higher yields in late-stage functionalization directly translate to lower precursor waste and more cost-effective synthesis of high-value pharmaceutical intermediates.

Scale-Up Synthesis of Chlorinated Pharmaceutical Intermediates

NCSA is the optimal choice for pilot-plant or industrial-scale chlorination workflows where downstream purification is a cost bottleneck. Because its byproduct (saccharin) precipitates out of solution and can be removed via simple filtration, it eliminates the need for solvent-intensive chromatography typically required when using NCS [1].

Direct Chlorination of Deactivated Aromatic Rings

For substrates bearing electron-withdrawing groups that resist halogenation by standard reagents, NCSA provides the necessary electrophilic driving force. Its low chlorine potential ensures efficient Cl+ transfer without requiring closed-tube heating or highly acidic media, preserving sensitive functional groups on the molecule [1].

Visible-Light Photocatalytic C-H Functionalization

In modern photoredox catalysis, NCSA serves as an excellent radical precursor. It reliably generates nitrogen-centered radicals and facilitates highly selective monochlorination of electron-rich aromatics and naphthalene derivatives (yielding up to 94%) without the over-chlorination risks associated with harsher reagents like trichloroisocyanuric acid (TCCA) [2].

XLogP3

1.2

UNII

G35NK0CTFF

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

14070-51-0

Wikipedia

N-chlorosaccharin

Dates

Last modified: 08-15-2023

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